2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide
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Description
Future Directions
Mechanism of Action
Target of Action
The primary targets of F6564-1504 are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, indole derivatives, which share structural similarities with F6564-1504, have been found to bind with high affinity to multiple receptors
Mode of Action
For example, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
The biochemical pathways affected by F6564-1504 are currently unknown. For example, indole derivatives have been found to influence a variety of biochemical pathways related to their diverse biological activities
Result of Action
The molecular and cellular effects of F6564-1504’s action are currently unknown. For example, indole derivatives have been found to exhibit a range of effects, including antiviral, anti-inflammatory, and anticancer activities
Properties
IUPAC Name |
2,4-difluoro-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-5-6-13(14(19)10-12)17(24)20-7-8-22-16(23)9-11-3-1-2-4-15(11)21-22/h5-6,9-10H,1-4,7-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVAJVNZOAVGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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